molecular formula C11H11N3 B12042487 2,6-Pyridinediamine, 4-phenyl-

2,6-Pyridinediamine, 4-phenyl-

Cat. No.: B12042487
M. Wt: 185.22 g/mol
InChI Key: YXRHGEAYYDCLBX-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, 4-phenyl- is an organic compound with the molecular formula C11H11N3 This compound features a pyridine ring substituted with two amino groups at the 2 and 6 positions and a phenyl group at the 4 position

Synthetic Routes and Reaction Conditions:

    Amination of 4-phenylpyridine: One common method involves the direct amination of 4-phenylpyridine. This can be achieved using ammonia or amines in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

    Reductive Amination: Another approach is the reductive amination of 4-phenylpyridine-2,6-dione with ammonia or primary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Raney nickel or platinum on carbon are often employed to enhance reaction rates and yields.

Types of Reactions:

    Oxidation: 2,6-Pyridinediamine, 4-phenyl- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various amine derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, alkoxides

Major Products:

    Oxidation: Nitroso or nitro derivatives

    Reduction: Various amine derivatives

    Substitution: Halogenated or alkoxylated pyridine derivatives

Scientific Research Applications

2,6-Pyridinediamine, 4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, especially those targeting neurological and inflammatory diseases.

    Industry: In materials science, it is used in the development of polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2,6-Pyridinediamine, 4-phenyl- exerts its effects depends on its application:

    Biological Activity: It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

    Chemical Reactions: In synthetic applications, the compound acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    2,6-Diaminopyridine: Lacks the phenyl group at the 4 position, making it less hydrophobic and potentially altering its reactivity and biological activity.

    4-Phenylpyridine:

    2,4,6-Triaminopyridine: Contains an additional amino group, which can lead to different reactivity patterns and applications.

Uniqueness: 2,6-Pyridinediamine, 4-phenyl- is unique due to the presence of both amino groups and a phenyl group, which provides a balance of hydrophilicity and hydrophobicity. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-phenylpyridine-2,6-diamine

InChI

InChI=1S/C11H11N3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)

InChI Key

YXRHGEAYYDCLBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)N)N

Origin of Product

United States

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